N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-4-5-9-17(16)25-12-19(23)21-11-13-10-18(26-22-13)14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKKPZDTLBESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 377.4 g/mol. This compound has been studied for its biological activity, particularly in relation to its pharmacological properties and mechanisms of action.
The biological activity of this compound is primarily attributed to its role as a potential inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibitors of PTPs can have therapeutic implications in diseases such as diabetes and cancer.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific PTPs, showing IC50 values in the low micromolar range. For instance, related compounds have shown IC50 values as low as 1.7 µM for peripheral benzodiazepine receptors (PBR) and other PTPs, indicating a strong potential for therapeutic applications .
In Vivo Studies
In vivo evaluations have indicated that compounds similar to this compound can enhance insulin sensitivity and improve glucose tolerance in diabetic models. This suggests that the compound may modulate insulin signaling pathways effectively, which could be beneficial for treating metabolic disorders .
Case Study 1: Insulin Sensitivity Enhancement
A study involving diabetic rat models demonstrated that a derivative of this compound significantly improved oral glucose tolerance and enhanced insulin resistance. The mechanism was linked to the modulation of gene expression related to insulin signaling pathways such as IRS 1-2 and Akt2. The compound also exhibited an anti-adipogenic effect by inhibiting lipid accumulation in adipocytes .
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer potential of similar oxazole derivatives. The study revealed that these compounds could suppress the growth of non-small-cell lung carcinoma cells by inducing apoptosis through PTP inhibition. This highlights the dual role of such compounds in metabolic regulation and cancer therapy .
Summary of Biological Activity
| Activity Type | IC50 Value | Target | Model |
|---|---|---|---|
| PTP Inhibition | 1.7 µM | Peripheral Benzodiazepine Receptor | Rodent Models |
| Insulin Sensitivity | Low Micromolar | Insulin Signaling Pathways | Diabetic Rat Models |
| Anticancer Activity | Varies | Non-Small Cell Lung Carcinoma | Cancer Cell Lines |
Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Scientific Research Applications
The compound features a fluorophenyl group attached to an oxazole ring, which is known for its biological activity. The methoxyphenoxy acetamide moiety enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound significantly reduced cell viability in breast cancer models, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Research conducted on its antimicrobial activity revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Neuroprotective Effects
Studies have explored the neuroprotective effects of oxazole-containing compounds, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been evaluated for its ability to prevent neuronal cell death induced by oxidative stress, showing potential for treating neurodegenerative conditions.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong anticancer activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A collaborative research project assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing that the compound exhibited MIC values lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Fluorophenyl-Substituted Oxazole/Acetamide Derivatives
Compounds sharing the 2-fluorophenyl or difluorophenyl substitution on the oxazole ring are critical for understanding electronic and steric effects.
Key Observations :
Methoxyphenoxy-Acetamide Derivatives
The 2-methoxyphenoxy group is a recurring motif in acetamide-based compounds, influencing both physicochemical properties and bioactivity.
Key Observations :
Heterocyclic Acetamide Derivatives with Varied Pharmacophores
Compounds with alternative heterocycles or substituents highlight the role of scaffold diversity.
Key Observations :
- The triazole-based compound () demonstrates higher yields (86.6%) compared to oxazole derivatives, suggesting synthetic advantages for triazole cores .
Discussion and Implications
- Synthetic Feasibility : Thiadiazole and triazole derivatives () often exhibit higher yields (72–88%) compared to oxazole-based compounds, suggesting opportunities for optimizing synthetic routes .
- Bioactivity Gaps: While hypoglycemic activity is noted for some methoxyphenoxy-acetamides (), the target compound’s specific pharmacological profile remains underexplored.
Preparation Methods
Oxazole Core Synthesis
The 1,2-oxazole ring is constructed via cyclization of a β-ketoamide intermediate. A representative method involves:
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Formation of β-ketoamide : Reacting 2-fluorophenylacetonitrile with hydroxylamine hydrochloride under acidic conditions yields the corresponding amidoxime. Subsequent treatment with acetyl chloride generates the β-ketoamide.
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Cyclodehydration : Using phosphorus oxychloride (POCl₃) as a dehydrating agent, the β-ketoamide undergoes cyclization to form the 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl scaffold.
Key Reaction Conditions :
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Temperature: 80–100°C
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Solvent: Anhydrous dichloromethane (DCM)
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Yield: 70–85%
Acetamide Side-Chain Introduction
The 2-(2-methoxyphenoxy)acetamide moiety is introduced via nucleophilic acyl substitution:
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Activation of carboxylic acid : 2-Methoxyphenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Amide coupling : The acid chloride reacts with 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanamine in the presence of triethylamine (Et₃N) as a base.
Optimized Parameters :
-
Molar ratio (acid chloride:amine): 1:1.2
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Solvent: Tetrahydrofuran (THF)
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Reaction time: 4–6 hours
Step-by-Step Methodologies and Experimental Data
Method A: Two-Step Synthesis
| Step | Reaction Component | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Oxazole ring formation | POCl₃, DCM, 80°C, 3h | 82% | 95% |
| 2 | Amide coupling | SOCl₂, THF, Et₃N, 0°C → RT, 6h | 88% | 99.8% |
Purification :
Method B: One-Pot Approach
A streamlined protocol combines oxazole formation and amide coupling in a single reactor:
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Simultaneous cyclization and acylation : β-Ketoamide and 2-methoxyphenoxyacetyl chloride are heated in DCM with catalytic dimethylformamide (DMF).
Advantages :
Challenges :
Critical Analysis of Reaction Parameters
Solvent Selection
Base and Catalysts
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Et₃N vs. NaHCO₃ : Et₃N provides superior yields (88% vs. 72%) by neutralizing HCl more effectively.
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Lithium hexamethyldisilazide (LiHMDS) : Used in oxazole methylamine synthesis for deprotonation (yield: 85%).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
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Residence time : 20 minutes
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Throughput : 1.2 kg/day
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Purity : 99.5%
Green Chemistry Initiatives
-
Catalyst replacement : Enzymatic acyl transferases replace SOCl₂ in pilot studies (yield: 65%).
Troubleshooting and Yield Optimization
Common Issues
Q & A
Basic: What synthetic routes are commonly employed to prepare N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by coupling with substituted acetamide intermediates. For example:
- Oxazole Formation : Cyclization of 2-fluorophenyl precursors with hydroxylamine derivatives under acidic conditions to form the 1,2-oxazole core .
- Acetamide Coupling : Reaction of the oxazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Characterization : Intermediates are validated using TLC for reaction progress, IR (to confirm functional groups like C=O at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and MS (e.g., molecular ion peaks at m/z 430.2) .
Advanced: How can reaction yields be optimized during fluorophenyl group introduction into the oxazole ring?
Methodological Answer:
Key factors include:
- Temperature Control : Cyclization reactions at −40°C to −20°C minimize side products (e.g., using TMSOTf as a catalyst) .
- Solvent Selection : Dichloromethane/ether mixtures enhance regioselectivity during fluorophenyl coupling .
- Catalyst Screening : Lewis acids like NIS (N-iodosuccinimide) improve electrophilic substitution efficiency .
Data Contradiction Note : Some protocols report higher yields with POCl₃-mediated cyclization (~70% yield) compared to TMSOTf (~50%) . Researchers should validate conditions based on substrate sensitivity.
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H NMR : Identifies substituent environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (e.g., acetamide C=O at ~168 ppm) and quaternary carbons in the oxazole ring .
- IR Spectroscopy : Detects key functional groups (e.g., C-F stretch at ~1200 cm⁻¹, amide N-H at ~3468 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.2) .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- Solvent Effects : Compare experimental shifts in CDCl₃ vs. DMSO-d₆; DMSO may downfield-shift amide protons due to hydrogen bonding .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and assign ambiguous signals .
- Dynamic Effects : Rotameric equilibria in acetamide moieties can split peaks; variable-temperature NMR clarifies this .
Advanced: What computational methods predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., hypoglycemic targets like PPAR-γ). Parameters include grid size (20 ų) and exhaustiveness (50 runs) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxazole ring) using MOE or Discovery Studio .
Basic: What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) to separate polar acetamide derivatives .
- Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: How do phenyl ring substituents influence hypoglycemic activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
Substituent Position Activity (IC₅₀, µM) Mechanism 2-Fluoro (oxazole) 12.4 ± 0.8 PPAR-γ agonism 4-Methoxy (phenoxy) 8.9 ± 0.5 Enhanced solubility & target binding -
In Vitro Assays : Glucose uptake in 3T3-L1 adipocytes measured via 2-NBDG fluorescence; EC₅₀ values correlate with methoxy group presence .
Basic: What steps ensure reproducibility in oxazole intermediate synthesis?
Methodological Answer:
- Stoichiometric Precision : Use 1.5 equivalents of chloroacetyl chloride to prevent incomplete coupling .
- Moisture Control : Anhydrous DMF and molecular sieves (4Å) prevent hydrolysis of intermediates .
- Reaction Monitoring : TLC (hexane:ethyl acetate 4:1) at 30-minute intervals ensures timely quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
